Welcome to the BenchChem Online Store!
molecular formula C11H9NO3S B8693008 2-Hydroxy-5-(2-methylthiazol-4-yl)benzoic acid

2-Hydroxy-5-(2-methylthiazol-4-yl)benzoic acid

Cat. No. B8693008
M. Wt: 235.26 g/mol
InChI Key: AGRPFBITODLOAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04001420

Procedure details

A solution of 53 g (0.2 mol) of 2-hydroxy-5-(α-bromoacetyl) benzoic acid in 250 ml of slightly warm ethanol was dropped, for 15 minutes, in a solution of 15 g (0.2 mol) of thioacetamide in 60 ml of ethanol, while stirring vigorously. The reaction was slightly exothermic, and a white product gradually precipitated. Stirring was maintained for one hour, then the reaction mixture was diluted with 500 ml of water. The precipitate was filtered off, washed with water and the product was recrystallized from ethanol. 40.6 g of 2-hydroxy 5-(2-methyl thiazol-4-yl) benzoic acid, M.P. (K.B.) 250°-253° C, were obtained (yield 83%). A second yield of product was obtained by concentration of the ethanolic mother liquors. 3.1 g (0.0425 mol) of diethylamine was added to a suspension of 10 g (0.0425 mol) of the acid prepared above in 50 ml of ethanol. The mixture was stirred for 30 minutes then concentrated to dryness. The residue was recrystallized from benzene. 10.3 g of diethylammonium 2-hydroxy-5-(2-methyl thiazol-4-yl) benzoate are obtained, M.P. (M.K.) 128°-132° C with progressive recrystallization and second M.P. 249°-250° C (yield 78 %).
Quantity
53 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:8]([C:11](=O)[CH2:12]Br)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:15]([NH2:18])(=[S:17])[CH3:16]>C(O)C>[OH:1][C:2]1[CH:10]=[CH:9][C:8]([C:11]2[N:18]=[C:15]([CH3:16])[S:17][CH:12]=2)=[CH:7][C:3]=1[C:4]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
53 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=C(C=C1)C(CBr)=O
Name
Quantity
15 g
Type
reactant
Smiles
C(C)(=S)N
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
while stirring vigorously
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a white product gradually precipitated
STIRRING
Type
STIRRING
Details
Stirring
TEMPERATURE
Type
TEMPERATURE
Details
was maintained for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 500 ml of water
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
the product was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C(=O)O)C=C(C=C1)C=1N=C(SC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 40.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.